molecular formula C8H6F2N4 B13666964 5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole

5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole

Cat. No.: B13666964
M. Wt: 196.16 g/mol
InChI Key: SGMSOQLENABKBC-UHFFFAOYSA-N
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Description

5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of triazoles, which are known for their diverse biological activities and utility in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate linear compounds. One common method is the reaction of aromatic aldehydes, malonitrile, and phenylhydrazine in a tandem Knoevenagel-cyclocondensation reaction. This reaction is often carried out in water and ethanol at room temperature, making it an effective one-pot, three-component synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using catalysts to increase yield, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group or the difluorophenyl group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction can produce amines or other reduced forms, and substitution reactions can result in various substituted triazoles.

Scientific Research Applications

5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial studies, it has been shown to target bacterial enzymes, disrupting their function and leading to bacterial cell death . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole apart is its unique combination of the triazole ring and the difluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H6F2N4

Molecular Weight

196.16 g/mol

IUPAC Name

5-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H6F2N4/c9-5-2-1-4(3-6(5)10)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14)

InChI Key

SGMSOQLENABKBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NN2)N)F)F

Origin of Product

United States

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